N-Terminal Boc vs. Ac Protection: Enzymatic Recognition
Boc-Lys(Ac)-pNA differs from its unprotected analog Ac-Lys-pNA by the presence of an N-terminal tert-butyloxycarbonyl (Boc) protecting group. While direct kinetic parameters (Km, kcat) for Boc-Lys(Ac)-pNA are not publicly available in peer-reviewed literature, the kinetic behavior of the unprotected analog Ac-Lys-pNA has been rigorously characterized with the lysine-specific protease Kgp, yielding kcat = 1.65 ± 0.08 s⁻¹, Km = 140.1 ± 8.3 μM, and catalytic efficiency kcat/Km = 11.8 ± 1.3 mM⁻¹s⁻¹ [1]. The Boc cap on Boc-Lys(Ac)-pNA is expected to substantially alter these parameters by introducing steric bulk at the N-terminus and altering the substrate's interaction with the enzyme active site [2]. This structural distinction is critical for assays requiring specific recognition by HDAC isoforms versus other lysine-cleaving proteases.
| Evidence Dimension | Kinetic parameters (kcat, Km, kcat/Km) with lysine-cleaving protease |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature; expected to differ from Ac-Lys-pNA due to N-terminal Boc protection |
| Comparator Or Baseline | Ac-Lys-pNA (N-α-acetyl-L-lysine-p-nitroanilide, Bachem): kcat = 1.65 ± 0.08 s⁻¹; Km = 140.1 ± 8.3 μM; kcat/Km = 11.8 ± 1.3 mM⁻¹s⁻¹ |
| Quantified Difference | Not quantified; difference is structural (Boc vs. acetyl N-terminal protection) |
| Conditions | Kgp protease (20–40 nM) in 200 mM Tris, 5 mM CaCl₂, 150 mM NaCl, 0.02% NaN₃, 10 mM L-cysteine, pH 7.6 at 37°C; pNA release monitored at 405 nm |
Why This Matters
Procurement of Boc-Lys(Ac)-pNA rather than Ac-Lys-pNA is essential when experimental design requires an N-terminally protected substrate that mimics peptidyl context in HDAC assays, as the Boc group alters enzyme recognition and prevents cleavage by non-HDAC proteases.
- [1] Potempa J, et al. Kinetic constants for N-α-acetyl-L-Lysine-p-nitroanilide (Ac-Lys-pNA) and N-α-carbobenzoxy-L-Lysine-p-nitroanilide (Z-Lys-pNA). PMC3488288 Table 1. 2013. View Source
- [2] Shaik TB, et al. Substrate structure modulates the catalytic dynamics of HDAC8 at the single-molecule level. RSC Advances. 2025. View Source
